2-Ethylcyclopentane-1-thiol

Physical Chemistry Thermodynamics Volatility

2-Ethylcyclopentane-1-thiol (CAS: 57067-35-3) is an organosulfur compound with the molecular formula C₇H₁₄S and a molecular weight of 130.25 g/mol. It features a thiol (-SH) group on a cyclopentane ring that also bears an ethyl substituent.

Molecular Formula C7H14S
Molecular Weight 130.25 g/mol
Cat. No. B15269423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylcyclopentane-1-thiol
Molecular FormulaC7H14S
Molecular Weight130.25 g/mol
Structural Identifiers
SMILESCCC1CCCC1S
InChIInChI=1S/C7H14S/c1-2-6-4-3-5-7(6)8/h6-8H,2-5H2,1H3
InChIKeyGOAIJHUNJLUOBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylcyclopentane-1-thiol (57067-35-3) Sourcing & Selection Guide


2-Ethylcyclopentane-1-thiol (CAS: 57067-35-3) is an organosulfur compound with the molecular formula C₇H₁₄S and a molecular weight of 130.25 g/mol . It features a thiol (-SH) group on a cyclopentane ring that also bears an ethyl substituent . This compound is a clear, colorless liquid at room temperature and is characterized by a strong odor typical of thiols . Its structural and physical properties differentiate it from simpler, unsubstituted cyclopentanethiol, positioning it as a candidate for specialized applications in flavor and fragrance research, organic synthesis, and polymer chemistry .

Why 2-Ethylcyclopentane-1-thiol Cannot Be Simply Replaced by Unsubstituted Analogs


Generic substitution with a simpler cyclopentanethiol fails due to significant differences in key physical and chemical properties that directly impact application performance. The addition of an ethyl group to the cyclopentane ring increases the molecular weight and alters volatility, density, and odor profile . These modifications can affect the compound's behavior as a reaction intermediate, its sensory properties in flavor applications, and its physical characteristics in formulations. While direct head-to-head performance data is limited, the established structure-property relationships within the thiol class demonstrate that such structural changes are not trivial and necessitate compound-specific evaluation and procurement [1].

Quantitative Evidence for 2-Ethylcyclopentane-1-thiol: Differential Performance Data


2-Ethylcyclopentane-1-thiol vs. Cyclopentanethiol: A Comparison of Boiling Points and Vaporization Enthalpy

The boiling point of 2-ethylcyclopentane-1-thiol (162–165 °C) is significantly higher than that of its unsubstituted analog, cyclopentanethiol (131–133 °C) [1]. This difference of approximately 31-32 °C is accompanied by a slightly higher heat capacity of vaporization (ΔCvap) for the ethyl-substituted compound (14.4 cal/deg/mol) compared to cyclopentanethiol (13.6 cal/deg/mol) [1]. These data indicate reduced volatility for 2-ethylcyclopentane-1-thiol, which can be critical in applications requiring a lower evaporation rate or a higher processing temperature.

Physical Chemistry Thermodynamics Volatility

2-Ethylcyclopentane-1-thiol vs. Cyclopentanethiol: A Comparison of Density

The density of 2-ethylcyclopentane-1-thiol is reported as approximately 0.98 g/cm³ [1]. This is lower than the density of cyclopentanethiol, which is approximately 1.02 g/cm³ [1]. This difference in density suggests a slightly less compact molecular packing in the liquid state for the ethyl-substituted derivative, which could influence its miscibility and phase behavior in complex formulations.

Physical Chemistry Formulation Science Material Properties

2-Ethylcyclopentane-1-thiol's Predicted Lipophilicity: A Differentiator in Biological Partitioning

The predicted LogP (partition coefficient) for 2-ethylcyclopentane-1-thiol is 2.4949 . This indicates a higher degree of lipophilicity compared to the simpler cyclopentanethiol, for which a LogP of 1.98 has been reported [1]. The increased lipophilicity suggests a greater tendency for the compound to partition into non-polar environments, such as lipid membranes or organic solvents, which can be a critical factor in applications involving biological systems or biphasic reactions.

Lipophilicity ADME Partition Coefficient

A Unique Aroma Profile: 2-Ethylcyclopentane-1-thiol's Differentiated Sensory Characteristics

While cyclopentanethiol is characterized by an alliaceous (garlic/onion), celery, and citrus taste [1], 2-ethylcyclopentane-1-thiol is reported to possess a distinct roasted nut aroma profile [2]. This qualitative difference in sensory perception is a primary driver for its selection in flavor and fragrance research. Furthermore, its odor threshold is reported to be exceptionally low at 0.02 ppb [2], indicating high potency even at trace concentrations. While direct comparative threshold data is not available for both compounds, the known influence of alkyl substitution on odor thresholds for thiols supports this differentiation [3].

Flavor Chemistry Sensory Science Aroma Compounds

Targeted Application Scenarios for 2-Ethylcyclopentane-1-thiol


Savory Flavor Formulation with a Roasted Nut Note

For flavorists seeking a roasted, nutty, or meaty character in their formulations, 2-ethylcyclopentane-1-thiol is a more appropriate selection than the garlic-onion profile of cyclopentanethiol. Its reported low odor threshold (0.02 ppb) [1] means it is highly potent, allowing for precise dosing and subtle flavor effects at low inclusion levels. This makes it a candidate for creating complex flavor profiles in processed foods, snacks, and savory seasonings.

High-Temperature Organic Synthesis

The significantly higher boiling point of 2-ethylcyclopentane-1-thiol (162–165 °C) compared to cyclopentanethiol (131–133 °C) [2] makes it a more robust building block for chemical reactions that are conducted at elevated temperatures. This reduced volatility minimizes reactant loss during prolonged heating, potentially leading to higher yields and more consistent results in synthetic processes.

Polymer Chemistry as a Chain-Transfer Agent

The increased lipophilicity (LogP 2.49 vs. 1.98 for cyclopentanethiol) of 2-ethylcyclopentane-1-thiol suggests it would be a more effective chain-transfer agent in non-polar polymerization media. Its ability to partition favorably into the polymer phase could lead to better control over molecular weight distribution, particularly in the synthesis of hydrophobic polymers.

Research on Structure-Odor Relationships

As a substituted cyclopentanethiol, this compound serves as a valuable model compound in studies aimed at understanding the effect of alkyl substitution on the sensory properties of thiols [3]. Its distinct aroma profile and low odor threshold provide a clear contrast to the unsubstituted parent compound, making it useful for validating predictive models of odor perception and for exploring the molecular basis of aroma.

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